N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-acetamide hybrid compound featuring a 7-chloro-4-methoxy-substituted benzothiazole core and a pyridin-3-ylmethyl group. The pyridinylmethyl group introduces hydrogen-bonding capabilities, distinguishing it from simpler alkyl or aryl analogs.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10(21)20(9-11-4-3-7-18-8-11)16-19-14-13(22-2)6-5-12(17)15(14)23-16/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIOTKDDWMPPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methoxybenzoic acid, under acidic conditions.
Substitution reactions: The chlorine atom on the benzo[d]thiazole ring can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyridin-3-ylmethyl group: This step involves the reaction of the benzo[d]thiazole derivative with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The target compound’s 7-chloro-4-methoxy substitution pattern contrasts with analogs bearing alternative groups:
- Methoxy/Fluoro/Nitro/Chloro/Bromo substituents : Compounds such as N-(6-methoxybenzo[d]thiazol-2-yl)-... and N-(6-fluorobenzo[d]thiazol-2-yl)-... () exhibit varying electronic and steric effects. For instance, electron-withdrawing groups (e.g., nitro, chloro) increase metabolic stability but may reduce solubility compared to methoxy groups .
- Dual Halogenation : Derivatives like N-(4,6-dichlorobenzo[d]thiazol-2-yl)-... () show enhanced rigidity and binding affinity due to increased halogen interactions, but the target’s single chloro group balances activity and solubility .
Table 1: Substituent Effects on Benzothiazole Derivatives
Heterocyclic Modifications on the Acetamide Side Chain
The pyridin-3-ylmethyl group in the target compound differs from other heterocyclic moieties:
Table 2: Heterocyclic Side Chain Comparisons
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, highlighting its potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C22H18ClN3O2S. The compound features a benzo[d]thiazole core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O2S |
| Molecular Weight | 456.0 g/mol |
| Structure | Structure |
Synthesis
The synthesis typically involves several steps:
- Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of chloro and methoxy groups : Achieved through electrophilic aromatic substitution.
- Formation of the acetamide linkage : Reacting the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. Mechanisms include induction of apoptosis and inhibition of DNA synthesis through caspase activation assays .
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against various bacterial strains. It may inhibit specific enzymes or receptors involved in bacterial metabolism, leading to cell death.
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzymatic Inhibition : It may inhibit kinases or proteases involved in cancer progression or inflammation.
- Receptor Modulation : The compound can bind to receptors that regulate cellular processes, affecting signal transduction pathways.
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer effects of related thiazole derivatives, revealing that certain modifications enhance their efficacy against tumor cells by promoting apoptosis .
- Microdialysis Studies : Research using microdialysis techniques demonstrated that similar compounds could cross the blood-brain barrier and alter neurotransmitter levels, suggesting potential applications in neuropharmacology .
Q & A
Q. What experimental approaches validate the compound’s mechanism in bacterial quorum sensing inhibition?
- Methodological Answer :
- QS reporter assays : Use P. aeruginosa lasB-gfp or rhlA-gfp strains to measure signal molecule (e.g., C4-HSL) suppression .
- Metabolomics : LC-MS/MS quantifies autoinducer concentrations (e.g., 3-oxo-C12-HSL) in treated vs. untreated cultures .
- Gene expression profiling : qRT-PCR for QS-regulated genes (e.g., lasI, rhlR) confirms pathway disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
